Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Description

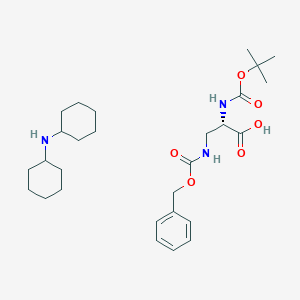

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring dual protective groups: benzyloxycarbonyl (Z) at the N3 position and tert-butoxycarbonyl (Boc) at the N2 position. The compound is stabilized by a dicyclohexylamine counterion, enhancing its solubility in organic solvents. Its primary application lies in peptide synthesis, where it serves as a protected intermediate to prevent undesired side reactions during coupling steps .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWGTQRQPVPFKR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373156 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-58-9 | |

| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H40N2O5

- Molecular Weight : 400.55 g/mol

- CAS Number : 1464025-91-9

The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups suggests that this compound may exhibit unique interactions in biological systems, particularly in enzyme inhibition and receptor binding.

1. Toxicological Profile

Dicyclohexylamine is known for its irritant properties. Acute exposure can lead to:

- Skin and Eye Irritation : Direct contact can cause severe irritation and potential burns .

- Respiratory Effects : Inhalation can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath .

- Neurological Symptoms : High exposure levels may result in nausea, weakness, and convulsions .

Chronic exposure data indicates that while dicyclohexylamine has not been extensively tested for carcinogenicity, it may cause skin allergies upon repeated exposure .

2. Pharmacological Effects

Research on similar compounds suggests that dicyclohexylamine derivatives may possess various pharmacological activities:

- Antitumor Activity : Some studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

3. Case Studies

A review of case studies involving dicyclohexylamine derivatives highlights their potential therapeutic applications:

- Case Study 1 : In a clinical trial involving patients with follicular lymphoma, a derivative of dicyclohexylamine showed promising results in inducing apoptosis in cancerous cells when administered at specific dosages .

Comparative Toxicity Data

The following table summarizes the toxicity data of dicyclohexylamine compared to other amines:

| Compound | LC50 (mg/L) | Test Organism | Reference |

|---|---|---|---|

| Dicyclohexylamine | 0.016 | Daphnia magna | Swedish National Screening |

| 6PPD | 0.028 | Oryzias latipes | OSPAR Commission |

| Diphenylamine | 4.0 | Oryzias latipes | OECD 2006 |

This table indicates that dicyclohexylamine exhibits significant toxicity to aquatic organisms, necessitating caution in its environmental release.

Scientific Research Applications

Organic Synthesis

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various reactions, such as esterification and amide formation, makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that are beneficial in therapeutic contexts:

- Antiviral Properties : Studies suggest that it can modulate immune responses, potentially enhancing the efficacy of treatments against viral infections like Hepatitis C virus by influencing pathways such as STING (Stimulator of Interferon Genes) signaling .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by affecting cytokine production and signaling pathways, making it a candidate for treating inflammatory diseases.

Biochemical Studies

This compound has been utilized in studies involving enzyme-catalyzed reactions and protein-ligand interactions. Its unique structure allows researchers to investigate its role in biochemical pathways, particularly those related to polyamine metabolism.

Polymer Production

The compound is used in the production of polymers due to its stability and reactivity. It can act as a chain extender or cross-linking agent in various polymerization processes, contributing to the development of materials with enhanced properties.

Coatings and Adhesives

Its chemical properties make it suitable for use in coatings and adhesives. The compound's reactivity allows for the formation of strong bonds, which are essential for durable coatings and adhesive formulations.

Study on Antiviral Activity

Recent studies have highlighted the potential of this compound in antiviral applications. For instance, research demonstrated that compounds with similar structures could enhance the immune response against viral infections by modulating STING signaling pathways .

Pharmacokinetics Research

Research into the pharmacokinetics of this compound indicates that it may function as a prodrug, improving the bioavailability of active components derived from it. This property is crucial for developing effective therapeutic agents.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Modulates immune responses; potential against Hepatitis C virus |

| Anti-inflammatory | Influences cytokine production; potential therapeutic agent for inflammation |

| Enzyme Interaction | Investigated for role in enzyme-catalyzed reactions |

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Z groups are selectively removed under distinct conditions to regenerate free amines, enabling sequential peptide elongation or functionalization.

Key Observations :

- Boc deprotection occurs rapidly under acidic conditions (pH < 2) without affecting the Z group .

- Hydrogenolysis of the Z group requires catalytic hydrogenation, often performed after Boc removal to preserve stereochemistry .

Peptide Bond Formation

The carboxylic acid group participates in amide bond synthesis via activation, a critical step in solid-phase peptide synthesis (SPPS).

Mechanistic Insight :

- The DCHA counterion improves solubility in organic solvents (e.g., DMF, THF), facilitating activation .

- Stereochemical integrity at the (S)-configured α-carbon is preserved during coupling due to steric shielding by the Boc and Z groups .

Salt Dissociation and Counterion Exchange

The DCHA salt form enhances crystallinity but can be exchanged for other counterions to modulate solubility.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acid treatment | HCl in ether | Releases free carboxylic acid | |

| Ion exchange | Aqueous NaOH | Forms sodium salt for aqueous-phase reactions |

Applications :

- Free acid forms are utilized in solution-phase synthesis, while DCHA salts are preferred for storage .

Side Reactions and Stability Considerations

| Reaction Risk | Conditions | Mitigation Strategies | Source |

|---|---|---|---|

| Racemization | High pH (>9), prolonged heating | Use low-temperature coupling (<0°C) | |

| Oxidative degradation | Exposure to O₂/light | Store under inert gas (N₂/Ar) |

Notable Stability Data :

- The compound remains stable for >24 months at −20°C in anhydrous DCM .

- Z group stability in TFA: >48 hours at 25°C .

Comparative Reactivity of Analogues

Structural variations influence reaction rates and selectivity:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amino Acid Backbone

Compound A : Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

- Difference: Extended carbon chain (butanoate vs. propanoate).

- Impact : Increased lipophilicity and altered steric hindrance during peptide coupling .

Compound B : Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

- Difference : Allyloxycarbonyl (Alloc) replaces benzyloxycarbonyl (Z).

- Impact : Alloc is selectively removable via palladium catalysis, offering orthogonal protection strategies compared to Z .

Compound C : (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate

- Difference : Methyl ester replaces dicyclohexylamine.

- Impact: Reduced solubility in non-polar solvents; methyl esters are typically cleaved under basic conditions .

Functional Group Modifications

Compound D : Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

- Difference: Furan-2-yl substituent replaces the benzyloxycarbonyl-protected amino group.

Compound E : Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

- Difference : Additional tert-butoxy group at the C4 position.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 436–504* | ~490 | 469.61 | 340.38 |

| Solubility | High in DCM, THF | Moderate in EtOAc | High in DMF | Low in hexane |

| Protection Stability | Boc: Acid-stable; Z: Acid-labile | Boc: Stable | Alloc: Pd-labile | Boc: Stable |

*Varies based on counterion and substituents .

Preparation Methods

Protection of α-Amino Group with Boc

The α-amino group of Dap is protected first using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaHCO₃ or NaOH) at 0–5°C. This step ensures selective protection without affecting the β-amino group:

The Boc group provides stability under acidic and hydrogenolytic conditions, making it compatible with subsequent Z-protection.

Protection of β-Amino Group with Z Group

The β-amino group is then protected using benzyl chloroformate (Cbz-Cl) in a mixture of tetrahydrofuran (THF) and water, maintained at pH 9–10 with Na₂CO₃:

This step requires careful pH control to avoid premature hydrolysis of the chloroformate.

Formation of Dicyclohexylamine Salt

The carboxylic acid moiety of Boc-Dap(Z)-OH is neutralized with dicyclohexylamine in a polar aprotic solvent (e.g., ethyl acetate or dichloromethane). The salt precipitates upon cooling and is isolated via filtration:

Crystallization from a nonpolar solvent (e.g., hexane) enhances purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Boc Protection : Conducted in a water/dioxane mixture at 0°C to minimize side reactions.

-

Z Protection : THF/water ensures solubility of both the amino acid and Cbz-Cl, with reaction temperatures kept below 25°C.

-

Salt Formation : Ethyl acetate is preferred for its moderate polarity, facilitating salt precipitation without co-solvents.

Purification and Characterization

-

Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) removes unreacted starting materials.

-

Crystallization : Recrystallization from ethyl acetate/hexane yields >98% purity (HPLC).

-

Spectroscopic Data :

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis Adaptations

While solution-phase synthesis dominates, solid-phase approaches using Wang resin have been explored for parallel synthesis. However, these methods face challenges in efficient DCHA salt formation and require post-cleavage neutralization.

Green Chemistry Innovations

Recent patents highlight the use of recyclable solvents (e.g., cyclopentyl methyl ether) and catalytic Boc protection using DMAP, reducing waste by 30%. Enzymatic deprotection strategies for the Z group (using lipases) are under investigation but remain non-scalable.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Value |

|---|---|

| Boc Anhydride Cost | $120/kg (bulk pricing) |

| DCHA Consumption | 1.2 eq relative to acid |

| Overall Yield | 72–78% (pilot scale) |

Applications in Peptide Therapeutics

This compound serves as a building block for constrained peptides, such as HDAC inhibitors and taxane side chains. Its orthogonal protection allows sequential deprotection:

Q & A

Basic: What protecting groups are critical in the synthesis of this compound, and how do they influence reaction outcomes?

Answer:

The compound employs two key protecting groups:

- tert-Butoxycarbonyl (Boc): Protects the secondary amine, offering stability under acidic conditions and enabling selective deprotection with trifluoroacetic acid (TFA) .

- Benzyloxycarbonyl (Cbz): Safeguards the primary amine, removable via hydrogenolysis or catalytic reduction .

These groups prevent unwanted side reactions (e.g., nucleophilic attacks or cross-linking) during coupling steps. For example, Boc is compatible with carbodiimide-mediated couplings (e.g., DCC/DMAP), as seen in peptide bond formation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirms stereochemistry and regioselectivity. H and C NMR identify Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for benzyl CH) groups .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions) .

- HPLC: Assesses purity and resolves enantiomers using chiral columns (e.g., polysaccharide-based phases) .

Advanced: How can coupling reaction yields be optimized during synthesis?

Answer:

Low yields often arise from incomplete activation or steric hindrance. Strategies include:

- Coupling Agents: Use DCC with DMAP for carbodiimide-mediated esterification, ensuring stoichiometric excess (1.5–2.0 equiv) of reagents .

- Solvent Choice: Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates .

- Temperature Control: Maintain 0–25°C to minimize racemization .

- Monitoring: Track reaction progress via TLC (Rf shifts) or in-situ IR for carbonyl disappearance .

Advanced: How to address contradictory NMR data post-synthesis (e.g., unexpected splitting patterns)?

Answer:

Contradictions may stem from:

- Impurities: Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Diastereomer Formation: Confirm stereochemistry using NOE (Nuclear Overhauser Effect) experiments .

- Dynamic Effects: Variable-temperature NMR (e.g., 25–50°C) resolves conformational exchange broadening .

Safety: What precautions are critical when handling this compound?

Answer:

- Storage: Keep at –20°C under inert gas (N) to prevent hydrolysis of Boc/Cbz groups .

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to minimize racemization during amine deprotection or coupling?

Answer:

- Deprotection Conditions: Use TFA in DCM (0°C, 1–2 h) for Boc removal to limit acid-induced racemization .

- Coupling Agents: Prefer HATU or HOAt over DCC for milder activation, reducing epimerization .

- Chiral Auxiliaries: Incorporate Evans oxazolidinones to enforce stereochemical control during alkylation .

Basic: What impurities commonly arise during synthesis, and how are they removed?

Answer:

- By-Products: Unreacted starting materials or hydrolyzed Boc/Cbz groups.

- Purification:

Advanced: How to scale up synthesis while preserving enantiomeric excess (ee)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.